molecular formula C18H20N2O B2499276 N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide CAS No. 1048158-75-3

N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2499276
CAS No.: 1048158-75-3
M. Wt: 280.371
InChI Key: CBQPYLAIYKIAQG-UHFFFAOYSA-N
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Description

N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a synthetic chemical compound of significant interest in modern medicinal chemistry research. It features a cyclopropanecarboxamide core, a structure recognized as a valuable building block in the synthesis of pharmaceutical intermediates, such as the antiplatelet drug Prasugrel . The molecule's architecture incorporates both a phenethylamine and a picolyl (2-pyridylmethyl) moiety, which are privileged scaffolds frequently encountered in the design of bioactive molecules targeting the central nervous system . The presence of the pyridine ring, a common heterocycle in pharmaceuticals, enhances the potential for molecular interactions and can improve solubility parameters, making this compound a versatile precursor for further chemical exploration . This compound is provided as a high-purity material specifically for research and development applications. It is intended for use as a key intermediate in the synthesis of novel chemical entities, for structure-activity relationship (SAR) studies, and for probing biological mechanisms in vitro. Researchers can utilize this cyclopropanecarboxamide derivative to develop new synthetic methodologies or as a scaffold for creating targeted libraries in drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(16-9-10-16)20(14-17-8-4-5-12-19-17)13-11-15-6-2-1-3-7-15/h1-8,12,16H,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQPYLAIYKIAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In anhydrous dichloromethane at 0–5°C, the secondary amine attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, facilitated by triethylamine as a HCl scavenger. Key parameters include:

  • Stoichiometry : 1.1 equiv acyl chloride to amine ensures complete conversion.
  • Temperature Control : Maintaining subambient temperatures minimizes cyclopropane ring strain-induced side reactions.
  • Solvent Selection : Dichloromethane's low polarity prevents N-demethylation of the pyridine ring.

A representative procedure yields 68–72% product after silica gel chromatography (Rf = 0.32 in ethyl acetate/hexane 1:2).

Stepwise Alkylation-Acylation Approach

When the secondary amine is unavailable, sequential functionalization proves effective:

Primary Amide Formation

React cyclopropanecarboxylic acid with phenethylamine using EDCl/HOBt coupling:
$$ \text{Cyclopropanecarboxylic acid} + \text{H}2\text{NCH}2\text{CH}_2\text{Ph} \xrightarrow{\text{EDCl, HOBt}} \text{N-Phenethylcyclopropanecarboxamide} $$
Yields reach 85% in DMF after 12h at 25°C.

N-Alkylation with Pyridin-2-ylmethyl Chloride

The primary amide undergoes alkylation using NaH as base in THF:
$$ \text{N-Phenethylamide} + \text{ClCH}_2\text{Pyridine} \xrightarrow{\text{NaH}} \text{Target Compound} $$
This step typically achieves 54–60% yield due to competing overalkylation.

Transition Metal-Catalyzed Reductive Amination

A novel Pd/Cu-mediated cascade reported in C–H activation studies inspires an alternative route:

Substrate Preparation

  • Synthesize cyclopropanecarboxylic acid-pyridylmethyl ester via Steglich esterification (82% yield).
  • Engage phenethylamine in Pd(OAc)₂/CuI-catalyzed coupling at 140°C in o-dichlorobenzene.

Mechanistic Considerations

The catalytic system facilitates:

  • Oxidative addition of the pyridylmethyl C–H bond to Pd(0)
  • Transmetalation to Cu(I) intermediates
  • Reductive elimination forming the N–C bond

Though innovative, this method shows modest yields (48–52%) and requires specialized handling of air-sensitive catalysts.

Comparative Analysis of Methodologies

Parameter Direct Acylation Stepwise Approach Reductive Amination
Overall Yield 68–72% 46–51% 48–52%
Purity (HPLC) >98% 95–97% 90–93%
Reaction Time 4h 36h 24h
Scalability Kilogram-scale 100g batches <50g

Data synthesized from

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability :

    • Avoid strong bases (e.g., LDA) that induce ring-opening
    • Use aprotic solvents to prevent acid-catalyzed decomposition
  • N-Stereochemistry Control :

    • Chiral auxiliaries like Oppolzer’s sultam yield 88% ee in model systems
  • Purification Complexities :

    • Reverse-phase HPLC with 0.1% TFA modifier resolves diastereomers

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Core Scaffold : The cyclopropanecarboxamide moiety is conserved across analogs, emphasizing its role in stabilizing molecular interactions .
  • Sulfonyl and Fluorine Groups: Sulfonyl derivatives () may improve solubility or target specificity (e.g., CFTR channels), while fluorine atoms () enhance metabolic stability and binding through electronegative effects . Piperidine Ring (Cyclopropylfentanyl): Introduces opioid activity, absent in the target compound due to structural divergence .

Pharmacological and Physicochemical Properties

  • Kinase Inhibition: Compounds with the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold (e.g., ) exhibit nanomolar IC50 values for GSK-3β/IKK2, suggesting the target compound may share similar potency .
  • Receptor Antagonism : Fluorinated analogs () demonstrate high orexin receptor antagonism, highlighting how electron-withdrawing groups can redirect activity toward CNS targets .
  • Solubility and Stability : Sulfonyl-containing derivatives () likely exhibit higher aqueous solubility compared to the hydrophobic phenethyl group in the target compound, impacting pharmacokinetics .

Biological Activity

N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of the phenethyl and pyridine moieties contributes to its biological activity by enhancing binding affinity to various biological targets.

The mechanism of action for this compound involves interaction with specific receptors and enzymes, modulating their activity. This compound has been shown to affect several signaling pathways, including:

  • TRPM8 Activation : Recent studies indicate that compounds similar to this compound can act as agonists for the transient receptor potential melastatin 8 (TRPM8), which is involved in thermosensation and pain modulation .
  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling .
  • Neuronal Growth Factor Modulation : It has been observed that related compounds can reduce neuronal growth factor (NGF) expression, which is linked to inflammatory responses and pain perception .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Analgesic Potential to alleviate pain through TRPM8 activation and NGF modulation.
Anti-inflammatory Inhibition of NFκB-mediated pathways leading to reduced inflammation.
Neuroprotective May protect against neuronal damage by modulating growth factor levels.
Antidiabetic Potential Preliminary data suggest effects on glucose metabolism and fat deposition .

Case Studies and Research Findings

  • TRPM8 Agonist Studies : A study demonstrated that compounds activating TRPM8 channels could significantly reduce pain responses in animal models, suggesting that this compound may have similar analgesic properties .
  • Inflammation Reduction : In vitro experiments have shown that related compounds can inhibit histamine-induced neuritis outgrowth in fibroblasts, indicating potential applications in treating inflammatory conditions .
  • Diabetes Research : Investigations into the metabolic effects of similar compounds revealed their potential in managing conditions like obesity and type II diabetes by influencing fat depot levels and glucose metabolism .

Q & A

Q. What are the primary biological targets of N-phenethyl-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide, and how are inhibitory activities quantified in kinase assays?

The compound’s scaffold (cyclopropanecarboxamide linked to pyridine and phenethyl groups) suggests activity against kinases like GSK-3β and IKK2. Inhibitory potency is measured via in vitro kinase assays using recombinant enzymes, with IC50 values determined via dose-response curves. For example, structurally related derivatives showed IC50 values in the nanomolar range for GSK-3β/IKK2 inhibition . Key steps:

  • Assay setup : Use ATP-concentration-matched conditions to avoid false positives.
  • Data normalization : Compare inhibition to positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Validation : Confirm selectivity via counter-screening against unrelated kinases.

Q. What synthetic strategies are employed to construct the cyclopropane ring in this compound?

Cyclopropane rings are typically formed via:

  • Simmons–Smith reaction : Using diiodomethane and a zinc-copper couple.
  • Ring-closing metathesis : For strained systems, though less common.
  • Carboxamide coupling : Post-cyclopropane formation, the pyridine and phenethyl groups are introduced via nucleophilic substitution or amide bond formation .
    Critical parameters :
  • Temperature control (<0°C for Simmons–Smith to prevent side reactions).
  • Purification via flash chromatography or recrystallization to isolate enantiomers.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : Confirm cyclopropane protons (δ 0.8–1.5 ppm) and amide NH (δ 8–10 ppm).
  • X-ray crystallography : Resolve stereochemistry and verify bond angles (cyclopropane ring ~60°). SHELX software is recommended for refinement .
  • HPLC-MS : Assess purity (>95%) and molecular weight .

Advanced Research Questions

Q. How can structural optimization improve kinase selectivity while retaining potency?

Strategies include:

  • SAR studies : Modify substituents on the pyridine or phenethyl groups. For example, fluorination at the pyridine 5-position enhanced c-Met kinase selectivity in analogs .
  • Molecular docking : Use programs like AutoDock Vina to predict binding modes in kinase ATP pockets.
  • Free-energy perturbation (FEP) : Quantify the impact of substituents on binding affinity .

Table 1 : Selectivity Profile of Analogous Compounds

Compound ModificationTarget Kinase (IC50, nM)Off-target Kinase (IC50, nM)
Parent scaffoldGSK-3β: 12 ± 2CDK2: 420 ± 45
Pyridine 5-F substitutionc-Met: 8 ± 1VEGFR2: >1000
Data adapted from dual-target inhibitor studies .

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural analysis?

  • SHELXL refinement : Use PART and SUMP instructions to model disorder.
  • Density functional theory (DFT) : Validate plausible conformers.
  • Twinned data handling : Apply HKLF5 in SHELXL for twin refinement .
    Example : A cyclopropane-containing analog required twinning fraction refinement (BASF parameter = 0.32) to resolve overlapping electron density .

Q. What methodologies address discrepancies in biological activity between in vitro and cellular assays?

  • Permeability assessment : Use Caco-2 or PAMPA assays to evaluate cellular uptake.
  • Metabolite profiling : LC-MS to identify degradation products (e.g., cyclopropane ring oxidation).
  • Off-target profiling : Chemoproteomics (e.g., kinome-wide screening) .

Q. How can computational tools predict metabolic stability of this compound?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates CYP450 metabolism risks.
  • Metabolic site identification : CYP3A4-mediated oxidation at the cyclopropane ring is common; introduce steric hindrance (e.g., methyl groups) to reduce clearance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC50 values reported across studies?

  • Assay variability : Normalize data to ATP concentration (e.g., 10 µM vs. 100 µM).
  • Buffer conditions : Differences in Mg<sup>2+</sup> or DTT concentrations alter kinase activity.
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups improve potency) .

Q. What experimental controls validate target engagement in cellular models?

  • Knockdown/rescue : siRNA-mediated kinase silencing followed by compound treatment.
  • Thermal shift assay (TSA) : Detect target stabilization via protein melting temperature shifts.
  • Photoaffinity labeling : Confirm direct binding using a probe-modified analog .

Methodological Best Practices

Q. Which databases and tools are recommended for structural analogs and patent analysis?

  • Cambridge Structural Database (CSD) : Search for cyclopropanecarboxamide derivatives with resolved crystal structures .
  • ESPACENET : Screen patents for substitution patterns (e.g., pyridin-2-ylsulfonyl derivatives in CFTR modulators ).

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